molecular formula C₂₁H₃₀O₂S₂ B1662730 19-(Ethyldithio)androst-4-ene-3,17-dione CAS No. 99957-90-1

19-(Ethyldithio)androst-4-ene-3,17-dione

Cat. No. B1662730
CAS RN: 99957-90-1
M. Wt: 378.6 g/mol
InChI Key: RCEOCOMZMSAAFR-OAGDOXAWSA-N
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Description

“19-(Ethyldithio)androst-4-ene-3,17-dione” is a derivative of “Androst-4-ene-3,17-dione”, which is an endogenous weak androgen steroid hormone and intermediate in the biosynthesis of estrone and of testosterone from dehydroepiandrosterone (DHEA) . It is closely related to androstenediol (androst-5-ene-3β,17β-diol) .


Molecular Structure Analysis

The molecular structure of “Androst-4-ene-3,17-dione”, the base molecule of “19-(Ethyldithio)androst-4-ene-3,17-dione”, is C19H26O2 . The structure of the derivative “19-(Ethyldithio)androst-4-ene-3,17-dione” would be different due to the addition of the ethyldithio group.


Physical And Chemical Properties Analysis

The physical and chemical properties of “Androst-4-ene-3,17-dione”, the base molecule of “19-(Ethyldithio)androst-4-ene-3,17-dione”, include a molecular formula of C19H26O2, an average mass of 286.409 Da, and a monoisotopic mass of 286.193268 Da .

Scientific Research Applications

Aromatase Inhibition

  • Potent Aromatase Inhibitor: 19-(Ethyldithio)androst-4-ene-3,17-dione has been identified as a potent aromatase inhibitor in vivo. It is considered more active than other known aromatase inhibitors like 4-hydroxy-androst-4-ene-3,17-dione and 1-methyl-1,4-androstadiene-3,17-dione. This compound is thought to become active after cleavage of the -S-S- bond, yielding ORG 30365, a potent irreversible aromatase inhibitor (Geelen et al., 1991).

Metabolic Studies

  • Role in Steroid Metabolism: Other compounds related to 19-(Ethyldithio)androst-4-ene-3,17-dione have been studied for their metabolic pathways. For example, the metabolism of 19-methyl substituted steroids has been explored, offering insights into how variations at the 19th position of steroids like androstenedione can affect enzymatic processes (Beusen et al., 1987).

Biochemical Synthesis and Studies

  • Synthesis and Evaluation: There have been studies on the synthesis and evaluation of 19-aza- and 19-aminoandrostenedione analogues as potential aromatase inhibitors. Although these compounds were found to be less effective than others, they contribute to the understanding of how structural variations can impact their biochemical activity (Lovett et al., 1984).

Application in Disease Treatment

  • Estrogen-Dependent Diseases: Due to its ability to inhibit aromatase and thus affect estrogen levels, 19-(Ethyldithio)androst-4-ene-3,17-dione has potential applications in the treatment of estrogen-dependent diseases. Its selective inhibition of estrogen production makes it a candidate for therapeutic applications (Geelen et al., 1991).

Molecular Mechanism of Action

  • Inhibition Mechanism: The compound's mechanism as an aromatase inhibitor involves the conversion of the compound to its active form, ORG 30365, which then acts as an irreversible inhibitor of aromatase. This understanding is crucial for developing more effective and targeted treatments for diseases related to estrogen production (Geelen et al., 1991).

properties

IUPAC Name

(8S,9S,10S,13S,14S)-10-[(ethyldisulfanyl)methyl]-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O2S2/c1-3-24-25-13-21-11-8-15(22)12-14(21)4-5-16-17-6-7-19(23)20(17,2)10-9-18(16)21/h12,16-18H,3-11,13H2,1-2H3/t16-,17-,18-,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEOCOMZMSAAFR-OAGDOXAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSSCC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSSC[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10912367
Record name 19-(Ethyldisulfanyl)androst-4-ene-3,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10912367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

19-(Ethyldithio)androst-4-ene-3,17-dione

CAS RN

99957-90-1
Record name 19-(Ethyldithio)androst-4-ene-3,17-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099957901
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 19-(Ethyldisulfanyl)androst-4-ene-3,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10912367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
JAA Geelen, GH Deckers, JTH Van Der Wardt… - The Journal of Steroid …, 1991 - Elsevier
19-Mercaptoandrost-4-ene-3,17-dione (ORG 30365) has been reported to be both a competitive and irreversible inhibitor of aromatase. In comparison to the known aromatase …
Number of citations: 15 www.sciencedirect.com
D Lesuisse, JF Gourvest, O Benslimane… - Journal of medicinal …, 1996 - ACS Publications
During the course of a study aimed at the search for new potent aromatase inhibitors, several new androstenedione analogs were synthesized and evaluated. This study led to the …
Number of citations: 24 pubs.acs.org
T Terasawa, T Okada, M Kanda, G Kato, T Suzuki - Steroids, 1987 - Elsevier
Various 6-substituted and 19-substituted androst-4-ene-3, 17-dione analogs were synthesized and evaluated as aromatase inhibitors. The more effective competitive inhibitors were 6-…
Number of citations: 1 www.sciencedirect.com
DM Stresser, SD Turner, J McNamara… - Analytical …, 2000 - researchgate.net
Assays were conducted in 96-well microplates. The substrate DBF was obtained from BD Gentest Corporation. Multiple test chemicals were evaluated and were obtained from Ultrafine …
Number of citations: 154 www.researchgate.net
P Lombardi - Curr Pharm Des, 1995 - books.google.com
Approximately one-third of the over 100,000 annual new breast carcinoma cases in the USA are classified as hormone-dependent. In patients with hormone-responsive neoplasms, the …
Number of citations: 23 books.google.com
E Di Salle, G Ornati, D Giudici, M Lassus… - The Journal of Steroid …, 1992 - Elsevier
Exemestane (FCE 24304; 6-methylenandrosta-1,4-diene-3,17-dione) is a novel orally active irreversible aromatase inhibitor. Its in vitro and in vivo pharmacological properties have …
Number of citations: 109 www.sciencedirect.com
P Auvray, F Bichat, P Genne - Bulletin du Cancer, 2000 - jle.com
4. Chen S, Zhou D. Functional domains of aromatase cytochrome P450 inferred from comparative analyses of amino acid sequences and substantiated by site-directed mutagenesis …
Number of citations: 3 www.jle.com
P Auvray, F Bichat, P Genne - Bulletin du cancer, 2000 - jle.com
4. Chen S, Zhou D. Functional domains of aromatase cytochrome P450 inferred from comparative analyses of amino acid sequences and substantiated by site-directed mutagenesis …
Number of citations: 1 www.jle.com
JON Johnston - Biochemistry and function of sterols, 2020 - taylorfrancis.com
The regulation of estrogen biosynthesis has attracted scientific and medical interest not only because of its central role in reproduction and potential for therapeutic intervention of …
Number of citations: 45 www.taylorfrancis.com
N Hinfray, JM Porcher, F Brion - … and Physiology Part C: Toxicology & …, 2006 - Elsevier
Aromatase, a key steroidogenic enzyme that catalyses the conversion of androgens to estrogens, represent a target for endocrine disrupting chemicals. However, little is known about …
Number of citations: 162 www.sciencedirect.com

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